molecular formula C12H18N2O2S B1580731 3-Pentanone p-Toluenesulfonylhydrazone CAS No. 28495-72-9

3-Pentanone p-Toluenesulfonylhydrazone

Cat. No.: B1580731
CAS No.: 28495-72-9
M. Wt: 254.35 g/mol
InChI Key: GUEMDXLIHCONOI-UHFFFAOYSA-N
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Description

3-Pentanone p-Toluenesulfonylhydrazone: is an organic compound with the molecular formula C12H18N2O2S. It is a derivative of 3-pentanone, where the carbonyl group is replaced by a p-toluenesulfonylhydrazone group. This compound is often used in organic synthesis due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentanone p-Toluenesulfonylhydrazone typically involves the reaction of 3-pentanone with p-toluenesulfonylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:

3-Pentanone+p-Toluenesulfonylhydrazine3-Pentanone p-Toluenesulfonylhydrazone\text{3-Pentanone} + \text{p-Toluenesulfonylhydrazine} \rightarrow \text{this compound} 3-Pentanone+p-Toluenesulfonylhydrazine→3-Pentanone p-Toluenesulfonylhydrazone

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: 3-Pentanone p-Toluenesulfonylhydrazone undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonylhydrazones.

    Reduction: It can be reduced to form the corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfonylhydrazones.

    Reduction: Amines.

    Substitution: Various substituted hydrazones.

Scientific Research Applications

3-Pentanone p-Toluenesulfonylhydrazone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pentanone p-Toluenesulfonylhydrazone involves its reactivity towards various chemical reagents. The p-toluenesulfonylhydrazone group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

  • 3-Pentanone Tosylhydrazone
  • 2-Pentanone p-Toluenesulfonylhydrazone
  • 4-Pentanone p-Toluenesulfonylhydrazone

Comparison: 3-Pentanone p-Toluenesulfonylhydrazone is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

4-methyl-N-(pentan-3-ylideneamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-4-11(5-2)13-14-17(15,16)12-8-6-10(3)7-9-12/h6-9,14H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEMDXLIHCONOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298923
Record name 3-Pentanone p-Toluenesulfonylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28495-72-9
Record name 28495-72-9
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Record name 3-Pentanone p-Toluenesulfonylhydrazone
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Record name 3-Pentanone p-Toluenesulfonylhydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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